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Benzamide, N-(4-(9-acridinylamino)phenyl)-

Cat. No.: B12933064
CAS No.: 76015-18-4
M. Wt: 389.4 g/mol
InChI Key: XPOBKFJTEISBEJ-UHFFFAOYSA-N
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Description

Introduction to Benzamide (B126) Scaffolds in Drug Design and Discovery

The benzamide moiety is another pharmacologically significant scaffold that is frequently incorporated into the design of new therapeutic agents. researchgate.netnih.gov Its presence in a molecule can confer a range of biological activities and influence its pharmacokinetic properties.

Benzamide and its derivatives have been reported to possess a diverse spectrum of pharmacological activities, making them valuable building blocks in drug discovery. researchgate.netnih.govwalshmedicalmedia.com Some of the key therapeutic areas where benzamide-containing compounds have shown promise include:

Anticancer activity. researchgate.net

Antimicrobial and analgesic properties. researchgate.net

Carbonic anhydrase and acetylcholinesterase inhibition: This has implications for conditions like glaucoma and Alzheimer's disease. nih.gov

Anticonvulsant and anti-inflammatory effects. researchgate.net

Dopamine receptor antagonism: This is relevant for the treatment of various central nervous system disorders. nih.gov

Cardiovascular applications: For instance, procainamide, a benzamide derivative, is used to treat cardiac arrhythmias. researchgate.net

Positioning of Benzamide, N-(4-(9-acridinylamino)phenyl)- within Acridine-Benzamide Hybrids

The compound Benzamide, N-(4-(9-acridinylamino)phenyl)- represents a strategic amalgamation of the acridine (B1665455) and benzamide pharmacophores. This hybrid structure is designed to leverage the distinct properties of each component to create a molecule with potentially unique and enhanced biological activity.

The molecular structure of Benzamide, N-(4-(9-acridinylamino)phenyl)- is characterized by three key subunits:

The Acridine Core: This is the tricyclic aromatic system that is known for its DNA intercalating properties. In this specific compound, it is a 9-aminoacridine (B1665356) derivative.

The Phenylamino Linker: A phenylamine (aniline) group serves as a bridge, connecting the acridine core at its C9 position to the benzamide moiety. This linker is a common feature in many biologically active 9-aminoacridine derivatives.

The Benzamide Moiety: This terminal group consists of a benzene (B151609) ring attached to a carboxamide group.

The systematic IUPAC name for this compound is N-[4-[(acridin-9-yl)amino]phenyl]benzamide. The linkage of these subunits creates a molecule that can be investigated for its potential as a dual-action agent or as a molecule with a novel mechanism of action arising from the synergistic interplay of its components.

Relationship to Other Acridine-Benzamide Structures (e.g., Amsacrine (B1665488) and related analogues)

A prominent member of the acridine class of compounds is Amsacrine (m-AMSA), a synthetic 9-anilinoacridine (B1211779) derivative that has been used in the treatment of various cancers, including acute leukemia. nih.govresearchgate.net Amsacrine functions as a topoisomerase II inhibitor, stabilizing the complex between the enzyme and DNA, which ultimately leads to breaks in the DNA strands. nih.gov

The compound Benzamide, N-(4-(9-acridinylamino)phenyl)-, and its related analogues are structurally derived from the foundational scaffold of amsacrine. The core structure consists of the 9-anilinoacridine moiety, where the phenyl ring is substituted with a benzamide group. This is in contrast to amsacrine, which features a methanesulfonamide (B31651) group on the anilino ring. nih.gov

The development of N-phenylbenzamide-4-methylamine acridine derivatives was based on the structure of amsacrine. lookchem.com The primary goal of synthesizing these analogues is to explore how modifications to the side chains attached to the acridine and phenyl rings affect the compound's biological activity, such as its ability to inhibit cancer cell growth. The structure-activity relationship (SAR) is a critical aspect of this research, examining how specific structural features influence the compound's interaction with its biological targets. youtube.com

Research has shown that the nature and position of substituents on the benzamide and acridine rings can significantly alter the anticancer properties of these molecules. For instance, studies on a series of N-phenylbenzamide-4-methylamine acridine derivatives revealed that certain substitutions could enhance the antiproliferative activity against various cancer cell lines. lookchem.com

The mechanism of action for these related structures often mirrors that of amsacrine, involving DNA intercalation and inhibition of topoisomerases. nih.gov However, modifications to the chemical structure can lead to differences in the potency and selectivity of these compounds. For example, some analogues may exhibit enhanced activity against specific cancer cell types or may overcome mechanisms of drug resistance that affect amsacrine.

Detailed Research Findings

Antiproliferative Activity of Acridine-Benzamide Analogues

A study on novel N-phenylbenzamide-4-methylamine acridine derivatives demonstrated their potent antiproliferative activity against several cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds from this study, illustrating the impact of different substituents on their anticancer efficacy.

CompoundSubstituent (R1 on Acridine)Substituent (R2 on Benzamide)Substituent (R3 on Benzamide)IC₅₀ (μM) vs. K562 cellsIC₅₀ (μM) vs. CCRF-CEM cellsIC₅₀ (μM) vs. U937 cells
9aHHH>101.561.03
9bH2-OCH₃H>100.820.33
9cH3-OCH₃H>100.911.43
9dH4-OCH₃H>100.900.23
9e1-ClHH>102.016.01
9fHH2-OCH₃0.911.451.12
m-AMSA (Amsacrine)Reference Compound0.710.650.54

Data sourced from a study on novel N-phenylbenzamide-4-methylamine acridine derivatives. lookchem.com

The results indicated that compounds 9b, 9c, and 9d showed the highest activity against CCRF-CEM cells. lookchem.com Notably, compounds 9b and 9d also demonstrated high antiproliferative activity against U937 cells, with IC₅₀ values of 0.33 μM and 0.23 μM, respectively. lookchem.com This suggests that the presence and position of a methoxy (B1213986) group on the benzamide ring significantly influence the compound's anticancer potency. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H19N3O B12933064 Benzamide, N-(4-(9-acridinylamino)phenyl)- CAS No. 76015-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76015-18-4

Molecular Formula

C26H19N3O

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)phenyl]benzamide

InChI

InChI=1S/C26H19N3O/c30-26(18-8-2-1-3-9-18)28-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-17H,(H,27,29)(H,28,30)

InChI Key

XPOBKFJTEISBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

Synthetic Strategies and Methodologies for Acridine Benzamide Compounds

Synthetic Pathways for the Core Acridine-Benzamide Scaffold

The construction of the fundamental acridine-benzamide structure is a testament to the versatility of organic synthesis, allowing for the methodical assembly of complex molecules from simpler starting materials.

Methods for Amide Bond Formation in Benzamide (B126) Synthesis

The creation of the amide bond in N-arylbenzamides is a cornerstone of the synthetic route. A variety of methods can be employed, ranging from classical approaches to more contemporary, catalyzed reactions.

One common approach involves the reaction of a carboxylic acid with an amine. researchgate.net This can be achieved directly, although it often requires high temperatures, or through the use of coupling reagents that activate the carboxylic acid. researchgate.net Another established method is the reaction of an acyl chloride with an amine, which is often a highly efficient process. For instance, the reaction of benzoyl chloride with an appropriate aniline (B41778) derivative can yield the desired benzamide. researchgate.netnanobioletters.com

More advanced techniques include enzymatic catalysis, where enzymes like lipase (B570770) or cutinase can facilitate amide bond formation under mild conditions. nih.gov Additionally, photochemical methods have been developed that utilize light to promote the amidation reaction. researchgate.net The choice of method often depends on the specific substrates and the desired reaction conditions, with a focus on achieving high yields and purity. whiterose.ac.uk

A general procedure for synthesizing N-arylbenzamides involves dissolving the aniline derivative in a suitable solvent and adding the benzoyl chloride, often in the presence of a base to neutralize the HCl byproduct. The reaction mixture is then typically stirred at room temperature or heated to drive the reaction to completion. nanobioletters.com

Table 1: Comparison of Amide Bond Formation Methods

MethodReagentsConditionsAdvantagesDisadvantages
Direct Amidation Carboxylic acid, AmineHigh temperatureAtom economicalHarsh conditions, limited substrate scope
Acyl Chloride Method Acyl chloride, Amine, BaseRoom temperature or gentle heatingHigh yields, fast reactionsAcyl chlorides can be moisture sensitive
Coupling Reagents Carboxylic acid, Amine, Coupling agent (e.g., DCC, EDC)Mild conditionsHigh efficiency, good for sensitive substratesFormation of byproducts that can be difficult to remove
Enzymatic Catalysis Carboxylic acid/ester, Amine, Enzyme (e.g., Lipase)Mild, aqueous conditionsHigh specificity, environmentally friendlyEnzyme cost and stability can be a concern
Photochemical Amidation Carboxylic acid, Amine, PhotosensitizerLight irradiation (UVA or sunlight)Green chemistry approachMay require specialized equipment

Integration Techniques for the Acridine (B1665455) Moiety

The incorporation of the acridine ring system is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction. ucsf.eduresearchgate.netyoutube.com

A common precursor for this step is 9-chloroacridine (B74977), which can be synthesized through methods like the Bernthsen acridine synthesis or by treating N-phenylanthranilic acid with a dehydrating agent like phosphorus oxychloride (POCl3). pharmaguideline.comnih.gov The 9-chloroacridine is then reacted with an amino-functionalized benzamide derivative.

The SNAr reaction involves the direct displacement of the chloride at the 9-position of the acridine ring by the amino group of the benzamide moiety. researchgate.netyoutube.comresearchgate.net This reaction is often facilitated by heating in a solvent such as phenol (B47542) or dimethylformamide (DMF). researchgate.netresearchgate.net

Alternatively, the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, offers a milder and often more efficient method for forming the C-N bond between the acridine and the phenylamine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as XPhos or BINAP), and a base. wikipedia.org The choice of ligand is crucial for the success of the reaction and can be tailored to the specific substrates. youtube.comlibretexts.org

Derivatization Approaches for Structure-Activity Relationship Studies

To understand how the chemical structure of the acridine-benzamide scaffold influences its biological activity, medicinal chemists systematically synthesize a variety of derivatives. These modifications can be made to the phenyl ring, the benzamide group, the acridine ring system, or the linker connecting these moieties.

Systematic Modifications on the Phenyl Ring and Benzamide Group

Modifications to the phenyl ring and the benzamide group can significantly impact the compound's properties, such as its solubility, electronic properties, and ability to interact with biological targets. researchgate.net Substituents with varying electronic and steric properties (e.g., electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro) can be introduced onto the phenyl ring. researchgate.net

Similarly, the benzamide group itself can be altered. For example, the position of the aminoacridine substituent on the phenyl ring can be varied to explore the optimal geometry for biological activity. nih.gov The amide bond can also be replaced with other functional groups to probe the importance of this linkage.

Table 2: Examples of Phenyl Ring and Benzamide Group Modifications

Modification LocationType of ModificationRationale
Phenyl Ring Introduction of electron-donating groups (-OCH₃, -CH₃)To increase electron density and potentially enhance binding interactions.
Phenyl Ring Introduction of electron-withdrawing groups (-NO₂, -Cl)To decrease electron density and alter the molecule's electronic profile. nih.gov
Benzamide Group Variation of the aminoacridine attachment point (ortho, meta, para)To investigate the spatial requirements for biological activity.
Benzamide Group Replacement of the amide linkerTo explore the role of the amide bond in target interaction.

Structural Elucidation of Modifications on the Acridine Ring System

The acridine moiety is a key pharmacophore, and modifications to this tricyclic system can have profound effects on the compound's biological activity, particularly its ability to intercalate with DNA. nih.govfarmaciajournal.comwiserpub.comnih.gov The planar structure of the acridine ring allows it to insert between the base pairs of DNA, a mechanism of action for many acridine-based drugs. nih.govfarmaciajournal.commdpi.com

Modifications can include the addition of substituents at various positions on the acridine ring. For example, introducing substituents at the 2- and 7-positions is a common strategy. pharmaguideline.com The nature of these substituents can influence the compound's DNA binding affinity and specificity. nih.govresearchgate.net Furthermore, fusing additional rings to the acridine core can create more complex, polycyclic structures with altered biological profiles. nih.govresearchgate.net

Exploration of Linker Variations (e.g., carbamate, carbonate, urea (B33335) linkers)

Carbamates: These can be synthesized through various methods, including the reaction of an alcohol with an isocyanate or a three-component coupling of an amine, carbon dioxide, and a halide. researcher.lifeorganic-chemistry.org Carbamate linkers can offer different hydrogen bonding capabilities compared to amides. nih.gov

Carbonates: Carbonate linkers can be introduced, for instance, by reacting an alcohol with a chloroformate. creativebiomart.netmedchemexpress.com They can be designed to be stable or cleavable under specific conditions, which is a strategy used in drug delivery systems. creativebiomart.netwuxiapptec.com

Ureas: Urea derivatives are another class of linkers that can be synthesized, for example, by the reaction of an amine with an isocyanate. researchgate.net They introduce different geometric and hydrogen-bonding patterns.

The choice of linker can influence the molecule's conformational freedom, solubility, and metabolic stability, all of which are important factors in drug design. nih.gov

Advanced Synthetic Methodologies

Advanced synthetic methodologies offer significant advantages over traditional solution-phase chemistry, including improved efficiency, purification, and the ability to generate large libraries of compounds. These techniques are pivotal in the discovery and development of new acridine-benzamide derivatives.

Solid-phase synthesis (SPS) has emerged as a powerful technique for the assembly of complex molecules, including acridine-peptide conjugates and related carboxamide derivatives. nih.govmdpi.com This methodology involves attaching a starting material to an insoluble solid support (resin) and carrying out a sequence of reactions. Intermediates are purified by simple filtration and washing, which streamlines the synthetic process and allows for automation. mdpi.com

A notable application of this technique is in the synthesis of 9-anilinoacridine-4-carboxamides. nih.gov A key component for this approach is the preparation of a 9-anilinoacridine-4-carboxylic acid, which can then be coupled to an amine-functionalized resin or a resin-bound peptide. nih.gov For instance, a 9-anilinoacridine-4-carboxylic acid can be activated as an N-hydroxysuccinimide (NHS) ester and then reacted with the free amino terminus of a peptide attached to a solid support, such as Rink amide resin. nih.gov The final conjugate is cleaved from the resin, typically using an acid like trifluoroacetic acid (TFA). nih.gov

This modular approach, utilizing solid-phase methods, is highly adaptable for creating diverse libraries of acridine-benzamide derivatives. nih.gov By varying the peptide sequence or the amine component attached to the solid support, a wide range of analogues can be rapidly synthesized for biological screening. nih.govnih.gov

Table 1: Key Reagents in Solid-Phase Synthesis of Acridine Derivatives

Reagent/SupportFunctionReference
Rink Amide ResinSolid support for the synthesis of peptide amides. nih.gov
9-Anilinoacridine-4-carboxylic acidThe acridine core building block to be coupled. nih.gov
N-hydroxysuccinimide (NHS)Activating agent for the carboxylic acid. nih.gov
Trifluoroacetic acid (TFA)Cleavage reagent to release the final product from the resin. nih.gov

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them exceptionally suitable for drug discovery and the synthesis of compound libraries. scripps.edunih.gov One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction and other click reactions have been effectively used to synthesize analogues of acridine-benzamides.

A specific and efficient application is the use of benzyne (B1209423)/azide (B81097) click chemistry to produce 9-aminoacridine-3- and 4-carboxamides. nih.govuea.ac.uk This method involves the in-situ generation of reactive benzyne and aromatic azide partners, which then undergo a 1,3-dipolar cycloaddition. nih.gov This strategy has proven effective for the efficient synthesis of a small library of 9-aminoacridine (B1665356) carboxamides. nih.govuea.ac.uk

The versatility of click chemistry allows for the bioconjugation of different pharmacophores through a stable 1,2,3-triazole linker. nih.gov This opens up possibilities for creating hybrid molecules where the acridine-benzamide scaffold is linked to other functional groups to modulate its properties. nih.gov The reagents for these reactions, such as various azides and alkynes, are often commercially available or readily prepared, further enhancing the utility of this approach in generating diverse analogues. medchemexpress.com

Table 2: Example of Click Chemistry for Acridine Analogue Synthesis

Reaction TypeKey IntermediatesProduct ClassReference
Benzyne/Azide CycloadditionBenzyne, Aromatic Azide9-Aminoacridine-carboxamides nih.govuea.ac.uk

The rational design of novel analogues of Benzamide, N-(4-(9-acridinylamino)phenyl)- is increasingly guided by computational methods. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to predict the binding affinity of designed molecules to their biological targets and to assess their drug-like properties. nih.govnih.govresearchgate.net This computational pre-screening helps to prioritize which novel analogues to synthesize, saving time and resources. For example, in the development of benzamide derivatives, computational studies can explore how different linkers and substituents affect the molecule's fit within a target's binding pocket. nih.gov

Following computational design, various synthetic schemes can be proposed to create these novel analogues. These schemes often focus on modularity and efficiency, allowing for the synthesis of a focused library of compounds for experimental validation. researchgate.net

Several synthetic strategies have been developed for acridine and benzamide derivatives that can be adapted for novel analogues:

One-Pot Reactions: Efficient methods, such as the palladium-catalyzed domino synthesis, have been developed for the one-pot preparation of benzo[kl]acridines from commercially available starting materials. rsc.org

Multi-step Synthesis from Core Building Blocks: A common approach involves the synthesis of a key intermediate, such as 9-chloroacridine, which is then reacted with a variety of substituted anilines or other amines to generate a diverse set of final compounds. arabjchem.orgresearchgate.net The synthesis of 9-chloroacridine itself can be achieved by treating an N-phenylanthranilic acid with a chlorinating agent like phosphorus oxychloride. researchgate.net

Modification of Existing Scaffolds: Novel derivatives can be created by modifying a pre-existing acridine-4-carboxylic acid scaffold. nih.govresearchgate.netresearchgate.net For instance, the carboxylic acid can be converted to an acid chloride and then reacted with various amines or hydrazines to form a library of amides and hydrazides. researchgate.netresearchgate.net

Table 3: Examples of Synthesized Acridine/Benzamide Derivatives and Precursors

Compound Name/ClassSynthetic MethodStarting MaterialsReference
9-Anilinoacridine (B1211779) derivativesReaction with 9-chloroacridine9-Chloroacridine, various aromatic amines researchgate.net
9-Aminoacridine-4-carboxamide derivativesMulti-step synthesiso-Chlorobenzoic acid, Anthranilic acid arabjchem.orgresearchgate.net
Benzamide substituted Mannich basesMannich reactionBenzamide, formaldehyde, secondary amine nih.gov
Benzodioxane-benzamidesMulti-step synthesis3,4-Dihydroxybenzonitrile, methyl 3,4-dibromobutyrate nih.gov
Acronycine (Acridone Alkaloid)Three-step synthesisAnthranilic acid derivative, Phloroglucinol acs.org

These integrated approaches, combining computational design with versatile synthetic strategies, provide a powerful platform for the discovery of novel and potent acridine-benzamide analogues.

Molecular Mechanisms of Action and Biological Pathways

DNA Intercalation as a Primary Molecular Interaction of Benzamide (B126), N-(4-(9-acridinylamino)phenyl)-

The biological activity of Benzamide, N-(4-(9-acridinylamino)phenyl)-, and related 9-anilinoacridine (B1211779) compounds, is fundamentally linked to their ability to interact directly with DNA. nih.gov The primary mode of this interaction is intercalation, a process where the planar, polycyclic acridine (B1665455) ring system inserts itself between the stacked base pairs of the DNA double helix. mdpi.com This insertion is stabilized by non-covalent forces, primarily van der Waals and pi-stacking interactions between the aromatic acridine core and the DNA bases. mdpi.com

The affinity and specificity of DNA binding by 9-anilinoacridine derivatives are critical determinants of their biological effects. The process involves the drug molecule threading its planar acridine portion into an available site between DNA base pairs. nih.gov The non-coplanar anilino ring, in this case, the N-(4-aminophenyl)benzamide moiety, is thought to reside in one of the DNA grooves, typically the minor groove, further stabilizing the complex. nih.govdnu.dp.ua

The insertion of the acridine moiety between base pairs induces significant local and global changes in the DNA's structure and conformation. A hallmark of classical intercalation is the unwinding of the DNA helix at the binding site to create a cavity for the drug molecule. This leads to an increase in the separation between the base pairs, resulting in a lengthening of the DNA duplex, typically by about 3.4 Å per intercalated molecule. nih.gov

X-ray crystallography studies on related acridine-4-carboxamide derivatives complexed with DNA have shown a rise of about 6.8 Å between base pairs at the intercalation site. nih.gov This distortion forces changes in the sugar-phosphate backbone and can alter the helical twist. nih.gov Such structural perturbations can create kinks or bends in the DNA, which can have profound biological consequences by affecting the recognition and binding of DNA-processing proteins and enzymes essential for cellular function.

Topoisomerase II Inhibition by Acridine-Benzamide Compounds

A primary intracellular target for many acridine derivatives, including those of the anilinoacridine class, is topoisomerase II (Topo II). nih.govmdpi.comnih.govmdpi.com These enzymes are vital for resolving topological problems in DNA that arise during processes like replication and transcription, such as overwinding and tangling. youtube.com They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. youtube.com

Acridine-based compounds often act as "topoisomerase poisons" rather than simple inhibitors. mdpi.comnih.gov Instead of preventing the enzyme from binding to DNA, they interfere with the re-ligation step of the enzyme's catalytic cycle. nih.govnih.gov The intercalated acridine ring stabilizes the enzyme-DNA "cleavage complex," a transient intermediate where Topo II is covalently linked to the 5' ends of the broken DNA strands. dnu.dp.uanih.gov This stabilization effectively traps the enzyme on the DNA, converting it from an essential enzyme into a source of permanent DNA damage. nih.gov This ternary complex (drug-DNA-enzyme) obstructs the normal function of the DNA template. nih.gov In mammals, there are two main isoforms of Topo II, α and β. Topo IIα is highly expressed in proliferating cells and is a key target for anticancer drugs. mdpi.com

The formation of stable cleavage complexes has catastrophic consequences for DNA replication and transcription. nih.gov When a DNA replication fork encounters a trapped Topo II complex, it can lead to fork stalling and collapse, generating a permanent, cytotoxic DNA double-strand break. nih.gov These breaks are highly lethal to the cell if not repaired. bioone.org

Similarly, transcription is severely impeded. The drug-enzyme-DNA complex presents a physical barrier to RNA polymerase, preventing it from moving along the DNA template. nih.gov This blockage halts the synthesis of messenger RNA (mRNA) and, consequently, the production of essential proteins. This transcriptional inhibition can also be caused by changes in DNA torsional strain due to the drug's interaction with Topo II. nih.gov The combined disruption of DNA replication and transcription underlies the potent anti-proliferative activity of these compounds. nih.govnih.gov

Induction of DNA Damage and Subsequent Cellular Stress Responses

The primary mechanism of cytotoxicity for Topo II poisons like Benzamide, N-(4-(9-acridinylamino)phenyl)- is the induction of extensive DNA damage, predominantly in the form of DNA double-strand breaks (DSBs). nih.govbioone.org These breaks arise from the collision of replication and transcription machinery with the stabilized cleavage complexes. nih.gov

The cell's DNA Damage Response (DDR) system is immediately activated upon the formation of these lesions. Sensor proteins recognize the DSBs, initiating a signaling cascade that activates transducer kinases such as ATM and ATR. These kinases then phosphorylate numerous downstream effector proteins, which orchestrate a complex cellular response. This response typically includes the activation of cell cycle checkpoints, which arrest the cell cycle to prevent the propagation of damaged DNA and allow time for repair. Key tumor suppressor proteins, such as p53, are often stabilized, leading to the transcription of genes that can either halt cell proliferation or, if the damage is deemed irreparable, trigger apoptosis (programmed cell death). The induction of apoptosis is a crucial outcome, as it eliminates genetically unstable cells, which is a desired effect in anticancer therapy. mdpi.comnih.gov

Mechanisms of DNA Strand Breakage Induction

The primary mechanism by which Benzamide, N-(4-(9-acridinylamino)phenyl)- and related acridine derivatives induce DNA strand breakage is through the inhibition of topoisomerase II. ontosight.ainih.gov This enzyme is essential for managing the topological state of DNA during replication, transcription, and recombination. The compound intercalates into the DNA and stabilizes the transient, covalent complex formed between topoisomerase II and DNA. nih.gov This stabilization prevents the enzyme from re-ligating the DNA strands, leading to the accumulation of protein-linked single and double-strand breaks. nih.govnih.gov

Studies on amsacrine (B1665488) have demonstrated that it stimulates the formation of covalent complexes between DNA and protein. nih.gov This action results in a significant number of DNA-protein cross-links, which are a hallmark of topoisomerase II poisoning. nih.gov The frequency of single-strand breaks induced by amsacrine has been shown to be directly proportional to the formation of these DNA-protein cross-links. nih.gov

Mechanism Description Key Enzyme
DNA IntercalationThe planar acridine ring inserts between DNA base pairs.N/A
Topoisomerase II InhibitionStabilizes the DNA-topoisomerase II cleavage complex, preventing re-ligation of DNA strands.Topoisomerase II
DNA-Protein Cross-linksFormation of covalent bonds between DNA and topoisomerase II.Topoisomerase II
DNA Strand BreaksAccumulation of single and double-strand breaks in the DNA.Topoisomerase II

Activation of DNA Damage Checkpoint Pathways

The induction of DNA strand breaks by Benzamide, N-(4-(9-acridinylamino)phenyl)- triggers a cellular response known as the DNA damage checkpoint. This intricate signaling network halts the cell cycle to allow time for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).

Amsacrine has been observed to cause an accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2 arrest is a characteristic response to DNA damage, indicating the activation of the G2/M checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors. The activation of this checkpoint is a direct consequence of the DNA strand breaks induced by the compound's interaction with topoisomerase II.

Cellular Apoptosis Induction Pathways Triggered by the Compound

The extensive DNA damage caused by Benzamide, N-(4-(9-acridinylamino)phenyl)- ultimately leads to the activation of apoptotic pathways, resulting in the programmed death of the target cell.

Research on N-substituted benzamides has elucidated a key pathway for apoptosis induction. A primary trigger is the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic apoptotic pathway. In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates caspase-9, an initiator caspase that subsequently activates a cascade of executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.gov

The interplay between the tumor suppressor protein p53 and the transcription factor nuclear factor-kappa B (NF-κB) is crucial in determining a cell's fate in response to stress. Interestingly, the apoptotic mechanism induced by some N-substituted benzamides can be independent of p53. nih.gov Studies have shown that apoptosis can be induced in cells that lack a functional p53 protein. nih.gov

Furthermore, certain N-substituted benzamides have been found to inhibit the activation of NF-κB. nih.gov NF-κB is a key regulator of cellular responses to stress and often promotes cell survival by upregulating anti-apoptotic genes. nih.gov The inhibition of NF-κB activation by these compounds can therefore lower the threshold for apoptosis induction. The mechanism of NF-κB inhibition can involve preventing the breakdown of its inhibitor, IκBβ. nih.gov The ability of a compound to simultaneously activate pro-apoptotic pathways and inhibit pro-survival signals like NF-κB can significantly enhance its cytotoxic efficacy. nih.gov

Signaling Molecule Effect of Acridine-Benzamide Scaffolds Consequence
Cytochrome cRelease from mitochondriaActivation of intrinsic apoptotic pathway
Caspase-9ActivationInitiation of caspase cascade
p53Apoptosis can be induced independentlyBroad applicability against tumors with mutated p53
NF-κBInhibition of activationSuppression of pro-survival signals

Exploration of Other Potential Molecular Targets and Interaction Profiles (specific to acridine-benzamide scaffolds)

The biological activity of acridine-benzamide scaffolds extends beyond their direct interaction with topoisomerase II and the subsequent DNA damage response.

The ability of a compound to enhance the efficacy of radiation therapy is known as radiosensitization. Benzamide analogs have been investigated as potential radiosensitizers. nih.gov The mechanisms underlying this effect are likely multifaceted and linked to the compound's interaction with DNA.

The DNA intercalation and topoisomerase II inhibitory properties of Benzamide, N-(4-(9-acridinylamino)phenyl)- can contribute to radiosensitization in several ways. The presence of the intercalated drug can alter the structure of DNA, making it more susceptible to radiation-induced damage. Furthermore, by inhibiting topoisomerase II, the compound hinders the cell's ability to repair DNA strand breaks caused by radiation. A study on amsacrine showed that the DNA-protein cross-links it induces are distinct from those caused by gamma-radiation, suggesting that the two agents can produce independent types of DNA damage, potentially leading to a synergistic effect. nih.gov

Preclinical Biological Activity and Efficacy Research

In Vitro Antiproliferative and Cytotoxic Effects of Benzamide (B126), N-(4-(9-acridinylamino)phenyl)- and its Analogues

The core of preclinical evaluation lies in determining a compound's direct effect on cancer cells. Research into Benzamide, N-(4-(9-acridinylamino)phenyl)- and its related analogues has revealed significant antiproliferative and cytotoxic activities across a diverse set of cancer cell lines.

Acridine (B1665455) derivatives, including the benzamide conjugate, have shown efficacy against a variety of cancer cell lines, encompassing both hematological malignancies and solid tumors. ontosight.aiontosight.ai Studies have demonstrated that these compounds possess cytotoxic properties against leukemia, lymphoma, and various solid tumor cell lines. ontosight.aiontosight.ainih.gov For instance, some 9-substituted acridine derivatives, which are analogues, have shown notable cytotoxicity against human HL-60 leukemia cells and HeLa cervical cancer cells. nih.gov The broad-spectrum activity is a promising characteristic for this class of compounds. nih.govnih.gov

The antiproliferative activity of various benzamide and acridine derivatives has been quantified in numerous studies. For example, new imidazole-based N-phenylbenzamide derivatives showed IC50 values ranging from 7.5 to 11.1 μM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov In another study, acridine-sulfonamide conjugates demonstrated significant activity against HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cell lines, with IC50 values as low as 5.88 μM. indexcopernicus.com

Compound TypeCell LineCancer TypeReported Activity (IC50)Source
9-substituted acridine derivativesHL-60LeukemiaNoticeable cytotoxicity nih.gov
9-substituted acridine derivativesHeLaCervical CancerNoticeable cytotoxicity nih.gov
Imidazole-based N-phenylbenzamide derivative (4f)A549Lung Cancer7.5 µM nih.gov
Imidazole-based N-phenylbenzamide derivative (4f)HeLaCervical Cancer9.3 µM nih.gov
Imidazole-based N-phenylbenzamide derivative (4f)MCF-7Breast Cancer8.9 µM nih.gov
Acridine-sulfonamide conjugate (5b)HepG2Liver Cancer8.30 µM indexcopernicus.com
Acridine-sulfonamide conjugate (5b)MCF-7Breast Cancer5.88 µM indexcopernicus.com

To enhance the therapeutic potential, researchers have explored conjugating the acridine-benzamide structure with other cytotoxic agents. One such approach involves the creation of N-mustard conjugates. Nitrogen mustards are alkylating agents known for their antitumor properties. nih.gov The rationale is to combine the DNA intercalating ability of the acridine moiety with the DNA alkylating function of the nitrogen mustard, potentially leading to a synergistic cytotoxic effect. nih.gov Studies on benzaldehyde (B42025) nitrogen mustard derivatives, while not direct acridine conjugates, have shown that combining a nitrogen mustard with another pharmacophore can result in significant cytotoxicity against cell lines such as HepG2, HCT-116, and K562. nih.gov This approach of creating hybrid molecules is a key strategy in developing more potent anticancer agents.

A critical aspect of preclinical evaluation is comparing the potency of a new agent against existing standards. Analogues of Benzamide, N-(4-(9-acridinylamino)phenyl)- have been compared to established drugs like amsacrine (B1665488) (m-AMSA), a well-known topoisomerase II inhibitor. nih.govnih.gov In some instances, newly synthesized aza-analogues were found to be as potent as m-AMSA. nih.gov Another study compared an amsacrine analogue, m-AMCA, highlighting its distinct cytotoxic mechanisms compared to both amsacrine and the topoisomerase I poison, camptothecin. nih.gov Furthermore, other benzamide derivatives have been evaluated against doxorubicin, a standard chemotherapeutic agent, showing promising, albeit sometimes lower, activity. nih.gov For instance, new N-(benzimidazol-2-yl-methyl) benzamide derivatives were active against the T47D breast cancer cell line but were less potent than gefitinib. hsmc.gr

Radiosensitization Potential in Preclinical Cellular Models

There is evidence to suggest that compounds that interfere with DNA processes, such as acridine derivatives, may also act as radiosensitizers, enhancing the cell-killing effect of radiation therapy. While specific studies on the radiosensitizing potential of Benzamide, N-(4-(9-acridinylamino)phenyl)- are not extensively detailed in the provided results, the general principle is based on the interaction of the drug with DNA. For example, studies on m-AMSA have detailed its induction of DNA-protein cross-links, a form of DNA damage that can potentiate the effects of gamma-radiation. nih.gov The formation of these cross-links is significantly higher in the nuclear matrix-associated DNA, suggesting a targeted effect that could complement radiation-induced damage. nih.gov However, the same study noted that the DNA-protein cross-links induced by m-AMSA and gamma-radiation are of independent types and are repaired at different rates. nih.gov

In Vivo Efficacy Studies in Non-Human Models

Translating in vitro findings to a whole-organism context is a crucial step in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for this evaluation. nih.gov

In vivo studies are essential for assessing the real-world potential of an anticancer compound. nih.gov Acridine derivatives have been tested in such models. For example, an aza-analogue of m-AMSA demonstrated significant antitumor effects in solid-tumor-bearing mice. nih.gov In another instance, a study using an MV4;11 flank xenograft model in SCID/bg mice showed a modest tumor growth inhibition of 45% following treatment with a related compound. researchgate.net The efficacy of these compounds can be highly dependent on the specific tumor type and the molecular characteristics of the cancer cells. nih.govresearchgate.net For example, some derivatives have shown selective toxicity against leukemia cells that overexpress certain proteins like Flt3. researchgate.net

Compound/AnalogueXenograft ModelCancer TypeObserved Antitumor ActivitySource
Aza-analogue of m-AMSASolid-tumor-bearing miceSolid TumorRecognized as potent nih.gov
A-366 (related compound)MV4;11 flank xenografts in SCID/bg miceLeukemia45% tumor growth inhibition researchgate.net
PLM-101 (related Flt3 inhibitor)MV4-11 flank xenograft modelAcute Myeloid LeukemiaSignificant efficacy researchgate.net
PLM-101 (related Flt3 inhibitor)MOLM-14 flank xenograft modelAcute Myeloid LeukemiaSignificant efficacy researchgate.net

Pharmacokinetic Research in Preclinical Systems

Extensive literature searches did not yield specific preclinical pharmacokinetic data for the compound Benzamide, N-(4-(9-acridinylamino)phenyl)-. While research is available for structurally related acridine derivatives, such as amsacrine and its analogues, detailed in vivo studies concerning the absorption, distribution, metabolism, and excretion (ADME) of Benzamide, N-(4-(9-acridinylamino)phenyl)- are not publicly available at this time.

Consequently, key pharmacokinetic parameters including, but not limited to, plasma half-life, clearance rate, volume of distribution, and bioavailability in preclinical models have not been characterized for this specific molecule. Information regarding its metabolic pathways and potential metabolites in biological systems also remains undetermined.

Further research is required to elucidate the pharmacokinetic profile of Benzamide, N-(4-(9-acridinylamino)phenyl)- to support its development as a potential therapeutic agent.

Structure Activity Relationship Sar and Rational Drug Design

Identification of Pharmacophoric Elements Crucial for DNA Intercalation

The core structure of N-(4-(9-acridinylamino)phenyl)benzamide consists of two key pharmacophoric elements: the acridine (B1665455) ring system and the benzamide (B126) moiety. Both play critical roles in the molecule's ability to bind to DNA, primarily through intercalation.

The planar, tricyclic aromatic structure of the acridine ring is the primary element responsible for its ability to intercalate into the double-stranded DNA structure. nih.govwiserpub.com This insertion occurs as the flat acridine nucleus stacks between the base pairs of the DNA double helix. wiserpub.com The stability of this intercalated complex is primarily due to π-π stacking interactions between the aromatic system of the acridine and the DNA base pairs. wiserpub.com

Furthermore, the nitrogen atom within the acridine ring can act as either a hydrogen bond donor or acceptor, a property that radically influences the binding characteristics of the molecule. nih.gov The basicity of this nitrogen, and thus its protonation state at physiological pH, is a critical determinant of the electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. These interactions further stabilize the drug-DNA complex.

While the acridine ring serves as the anchor, intercalating into the DNA helix, the N-phenylbenzamide side chain plays a crucial role in molecular recognition and stabilizing the complex. Studies on related acridine derivatives suggest that this side chain is positioned in one of the DNA grooves, most likely the minor groove. nih.gov This placement allows for specific interactions that enhance binding affinity and can confer sequence selectivity.

Molecular modeling and X-ray crystallography studies of related compounds have provided insights into these interactions. For instance, the amide group of the benzamide moiety is capable of forming specific hydrogen bonds with the DNA bases or with the amino acid residues of enzymes that interact with DNA, such as topoisomerases. lookchem.com A study of a benzamide-adenine complex revealed a specific hydrogen bond between an amide hydrogen and the N-3 position of adenine. nih.gov The phenyl rings of the benzamide can extend into and fit within hydrophobic pockets, further stabilizing the binding through van der Waals forces. lookchem.com Therefore, the benzamide moiety is not merely a passive component but actively participates in the molecular recognition process, contributing significantly to the stability and specificity of the drug-DNA interaction.

Impact of Substituents on Biological Activity and Selectivity

The biological activity of N-(4-(9-acridinylamino)phenyl)benzamide can be finely tuned by introducing various substituents onto its core structure. Modifications on the phenyl ring, the benzamide group, the acridine core, or the linker region can have profound effects on the compound's potency and selectivity.

Systematic modifications of the N-phenylbenzamide portion of the molecule have demonstrated a clear structure-activity relationship. The position and nature of substituents on the terminal phenyl ring significantly influence the antiproliferative activity of these compounds. lookchem.comnih.gov

In a study of N-phenylbenzamide-4-methylamine acridine derivatives, which are close analogs, substitutions on the terminal phenyl ring (designated as the C ring) led to varied cytotoxic activities against several cancer cell lines. lookchem.com For example, the introduction of methoxy (B1213986) groups at the 2- and 4-positions of the phenyl ring resulted in a marked increase in antiproliferative activity against U937 leukemia cells. lookchem.com This suggests that electron-donating groups at these positions are favorable for activity. However, another study on imidazole-based N-phenylbenzamide derivatives found that while the substituent's position was critical, there was no clear differential effect between electron-donating and electron-withdrawing groups, indicating a more complex interplay of steric and electronic factors. nih.gov

The following table summarizes the in vitro antiproliferative activity of several N-phenylbenzamide-4-methylamine acridine derivatives, highlighting the impact of substitution on the phenyl ring. lookchem.commdpi.com

CompoundSubstituent (R) on Phenyl RingIC₅₀ (μM) vs. K562IC₅₀ (μM) vs. CCRF-CEMIC₅₀ (μM) vs. U937
9aH1.561.561.12
9b2-OCH₃1.150.820.33
9c3-OCH₃1.330.911.01
9d4-OCH₃1.210.890.23
9e3,4-diOCH₃2.011.871.55
9f3,4,5-triOCH₃2.592.111.89

Modifications to the acridine chromophore and the linker connecting it to the benzamide moiety also significantly alter biological activity. For related bis(acridine) compounds, it has been shown that introducing large substituents at any position on the acridine ring leads to a decrease in potency, likely by diminishing the DNA binding affinity. nih.gov Conversely, small substituents such as methyl or chloro groups at the 5-position of the acridine can enhance activity. nih.gov

The linker region, in this case, the amino group attached to the central phenyl ring, is also critical. In platinum-acridine hybrids, the geometry and rigidity of the linker are crucial for achieving high potency. nih.gov For N-phenylbenzamide-4-methylamine acridine derivatives, molecular docking simulations indicate that the aminomethyl linker's NH group participates in hydrogen bonding with key amino acid residues (e.g., Arg503) in the active site of target enzymes like Topoisomerase II. lookchem.com This interaction is vital for stabilizing the drug-enzyme-DNA ternary complex. The length and flexibility of the linker are determining factors for whether a molecule can act as a mono- or bis-intercalator, which dramatically affects its biological profile. nih.gov

Computational Approaches in SAR Analysis and Optimization

Computational chemistry has become an indispensable tool for elucidating the SAR of acridine derivatives and for guiding the optimization of lead compounds. Molecular docking, a key computational technique, has been used to predict and analyze the binding modes of N-(4-(9-acridinylamino)phenyl)benzamide analogs with their biological targets, such as DNA and topoisomerase enzymes. lookchem.com

For a series of N-phenylbenzamide-4-methylamine acridine derivatives, molecular docking studies revealed that these compounds likely possess dual inhibitory effects against both Topoisomerase I and Topoisomerase II. lookchem.com The docking models showed that the acridine ring intercalates into the DNA at the cleavage site, while the N-phenylbenzamide side chain extends into specific pockets of the enzymes. lookchem.com For instance, with Topoisomerase II, the amide NH was predicted to form a hydrogen bond with the amino acid Ala521, and the phenyl group inserted into a hydrophobic pocket, an interaction not seen with the reference drug amsacrine (B1665488). lookchem.com With Topoisomerase I, the acridine ring was also seen to intercalate, with the side chain forming a hydrogen bond with Arg364 and the phenyl ring sitting in a hydrophobic subpocket. lookchem.com

These computational predictions provide a rational basis for the observed biological activities and guide further synthetic efforts. By understanding the specific interactions that lead to higher affinity and potency, chemists can design new analogs with modifications aimed at optimizing these interactions, potentially leading to drugs with improved therapeutic indices. Molecular dynamics simulations have also been employed to study the stability of acridine-DNA complexes over time, providing further insights into the energetics and dynamics of binding. nih.govemerginginvestigators.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the interactions between ligands and their biological targets. For acridine-benzamide derivatives, these techniques provide critical insights into their binding modes, which are essential for understanding their mechanism of action and for the rational design of more potent analogues.

Molecular docking studies on novel N-phenylbenzamide-4-methylamine acridine derivatives, which are structurally similar to Benzamide, N-(4-(9-acridinylamino)phenyl)-, have suggested that these compounds can bind to both DNA topoisomerase I (Topo I) and II (Topo II). nih.gov For instance, a representative compound from this series, 9a , was shown through molecular docking to have a binding affinity for Topo II comparable to the known anticancer agent amsacrine (m-AMSA). nih.gov Furthermore, the simulations indicated that compound 9a might exhibit preferential interactions with Topo I. nih.gov This dual inhibitory potential is a significant finding, as it suggests a broader mechanism of anticancer activity.

The process of molecular docking involves placing the ligand into the predicted binding site on the surface of the target protein. scispace.com The stability of the resulting protein-ligand complex is then evaluated using a scoring function, which predicts the binding energy. scispace.comnih.gov For these simulations, the three-dimensional structures of the ligands are generated and optimized using force fields like MMFF94. scispace.com

The insights gained from these computational studies are crucial. They reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity between the acridine-benzamide scaffold and its target enzymes. nih.govnih.gov For example, docking studies on similar compounds have identified specific amino acid residues in the active site that are critical for binding. nih.govresearchgate.net This information provides a structural basis for the observed biological activity and guides the rational design of new analogues with improved efficacy. nih.gov

Table 1: Representative Molecular Docking and Dynamics Findings for Acridine-Benzamide Analogues

Compound/Class Target Protein(s) Key Findings from Docking/MD Reference(s)
N-phenylbenzamide-4-methylamine acridine derivatives (e.g., 9a ) Topo I, Topo II Predicted to bind to both Topo I and Topo II, with affinity for Topo II comparable to m-AMSA and potential preference for Topo I. nih.gov
1-(4-(benzamido)phenyl)-3-arylurea derivatives (e.g., 6g ) Aromatase Compound 6g showed a strong binding energy of -8.6 kcal/mol, interacting with ALA306 and THR310 residues. researchgate.net
N-ethyl-4-(pyridin-4-yl)benzamide based inhibitors ROCK1 Active compounds formed hydrogen bonds with key residues like M156 and K105 in the hinge loop and catalytic site. nih.gov
(E)-β-farnesene (EBF) analogues with a benzene (B151609) ring Odorant Binding Protein (OBP7) Delocalized π-π and electrostatic interactions were significant for the binding of the benzene ring with protein residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of newly designed molecules and in understanding which structural features are most important for their efficacy.

For acridine and benzamide derivatives, QSAR studies have been employed to guide the development of more effective therapeutic agents. researchgate.netnih.gov For instance, a QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl)benzamides identified key physicochemical descriptors that influence their inhibitory activity against H+/K+-ATPase. researchgate.net The resulting model demonstrated good statistical quality, with a correlation coefficient (r²) of 0.84 and a predictive correlation coefficient (r²pred) of 0.88. researchgate.net This study indicated that properties such as the distribution coefficient (Log D) and specific molecular shadow indices (Shadow_XZ and Shadow_Z) are critical for the inhibitory potency of the molecules. researchgate.net

Similarly, QSAR analyses have been applied to 9-anilinoacridine (B1211779) derivatives, which share a core structural motif with Benzamide, N-(4-(9-acridinylamino)phenyl)-. nih.gov These studies have helped to quantify the impact of different substituents on the acridine ring on the compound's ability to intercalate with DNA, a key mechanism of action for many acridine-based anticancer agents. nih.gov

The general methodology for a QSAR study involves several steps. First, a dataset of compounds with known biological activities is compiled. researchgate.net Then, a variety of molecular descriptors are calculated for each compound, representing their electronic, steric, hydrophobic, and topological properties. Using statistical methods like multi-linear regression, a mathematical model is built that correlates a selection of these descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is then rigorously validated using both internal and external test sets of compounds. researchgate.net

Table 2: Key Descriptors in QSAR Models for Related Compound Classes

Compound Class Biological Activity Key Descriptors Identified in QSAR Models Reference(s)
N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl)benzamides H+/K+-ATPase Inhibition Log D, Shadow_XZ, Shadow_Z researchgate.net
9-Anilinoacridines DNA Intercalation Physicochemical properties of substituents on the acridine ring. nih.gov
Thiourea- and/or pyridine-based benzamides Antimicrobial Activity Various molecular properties are generated for evaluation in QSAR applications. scispace.com

Strategies for Optimizing Efficacy and Selective Targeting

Rational Design of Novel Acridine-Benzamide Analogues

The rational design of novel acridine-benzamide analogues is a key strategy for enhancing their therapeutic potential. This approach leverages the structural and mechanistic understanding gained from SAR, molecular modeling, and QSAR studies to create new compounds with improved efficacy, selectivity, and pharmacokinetic properties. nih.govresearchgate.netmdpi.com

One of the primary strategies involves the modification of substituents on both the acridine and benzamide rings. researchgate.netnih.gov The synthesis of acridine derivatives through methods like the Ullmann, Bernthsen, and Friedlander syntheses allows for the introduction of various functional groups at specific positions. researchgate.net These modifications can significantly impact the compound's biological activity. For example, in a series of bis(acridine-4-carboxamides), analogues with small substituents like methyl (Me) or chloro (Cl) groups at the 5-position of the acridine ring showed markedly superior potency, with IC50 values as low as 2 nM in some cancer cell lines. nih.gov Conversely, larger substituents at any position tended to decrease potency, likely by reducing the DNA binding affinity. nih.gov

Another approach is the introduction of different linkers between the acridine and benzamide moieties. The nature and length of the linker can influence the molecule's flexibility and its ability to adopt an optimal conformation for binding to its target. nih.gov For instance, studies on porphyrin-acridine hybrids showed that the length of the diamino alkyl linker was critical for their DNA photocleavage activity. nih.gov

Furthermore, the concept of conformational locking can be employed to design more potent and stable derivatives. By creating conformationally locked benzamide-type derivatives, it is possible to replicate the interactions of natural ligands with greater precision, leading to enhanced chemical stability and a more favorable selectivity profile. nih.gov The introduction of fluorine atoms into benzamide derivatives has also been shown to increase binding affinity to target proteins. nih.gov

The design process often begins with a known active compound, or "lead," and systematically modifies its structure. mdpi.com For example, a series of novel N-phenylbenzamide-4-methylamine acridine derivatives were designed based on the structure of the anticancer drug amsacrine. nih.gov The synthesized analogues displayed potent antiproliferative activity against several cancer cell lines. nih.gov

Table 3: Strategies for the Rational Design of Acridine-Benzamide Analogues

Design Strategy Example/Rationale Desired Outcome Reference(s)
Substituent Modification Adding small groups (e.g., Me, Cl) to the acridine 5-position. Increased cytotoxicity and potency. nih.gov
Linker Optimization Varying the length and type of the chain connecting the acridine and other moieties. Improved binding and specific activity (e.g., DNA photocleavage). nih.gov
Conformational Locking Creating rigid benzamide derivatives to mimic natural ligand binding. Enhanced stability and selectivity. nih.gov
Bioisosteric Replacement Introducing fluorine atoms into the benzamide structure. Increased binding affinity. nih.gov
Lead-Based Design Modifying the structure of a known active compound like amsacrine. Development of new analogues with potent antiproliferative activity. nih.gov

Targeting Specific Cancer Cell Line Sensitivities and Resistance Mechanisms

A crucial aspect of developing effective anticancer drugs is understanding and overcoming the mechanisms of drug resistance and exploiting the specific sensitivities of different cancer cell lines. Acridine and benzamide derivatives have shown varying efficacy across different tumor types, and research is ongoing to tailor these compounds for specific cancer contexts. nih.govnih.govnih.gov

One of the major challenges in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or ABCG2 (also known as breast cancer resistance protein, BCRP). nih.gov These transporters actively pump drugs out of the cancer cell, reducing their intracellular concentration and thus their effectiveness. Some acridine-carboxamide derivatives have been shown to be susceptible to this resistance mechanism, exhibiting lower cytotoxicity in cancer cell lines that overexpress P-gp. nih.gov A promising strategy is to design compounds that can either evade or inhibit these transporters. For example, the novel benzamide derivative VKNG-2 has been shown to restore the efficacy of other chemotherapeutic drugs in colon cancer cell lines by specifically inhibiting the ABCG2 transporter. nih.gov

Another mechanism of resistance relates to the cell cycle state and the levels of target enzymes. For instance, resistance to the acridine derivative amsacrine has been observed in non-cycling (G0-G1 phase) cells. nih.gov This resistance was linked not to drug uptake or metabolism, but to a decreased sensitivity to drug-induced DNA breakage, likely due to changes in the activity of the target enzyme, topoisomerase II, in these quiescent cells. nih.gov Therefore, designing derivatives that are effective against slow-growing solid tumors requires overcoming this cell-cycle-dependent resistance.

Conversely, certain cancer cell lines exhibit specific sensitivities that can be exploited. Some acridine derivatives have shown selectivity for colon tumor lines in the National Cancer Institute's human tumor cell line panel. nih.gov Furthermore, certain bis(acridine-4-carboxamides) were found to be more cytotoxic against Jurkat leukemia cell lines that are resistant to topoisomerase II-targeted agents, suggesting a greater effect on topoisomerase I in these cells. nih.gov By identifying the molecular basis for these sensitivities, such as the expression levels of specific topoisomerases or DNA repair proteins, it becomes possible to design analogues with enhanced activity against particular cancer types. For example, a benzamide derivative, compound 48 , was found to overcome drug resistance in a paclitaxel-resistant lung cancer (A549) xenograft model, highlighting its potential for treating resistant tumors. nih.gov

Advanced Research Methodologies and Techniques

Spectroscopic and Biophysical Techniques for DNA Interaction Studies

The interaction of N-(4-(9-acridinylamino)phenyl)benzamide and its derivatives with DNA is a cornerstone of its mechanism of action. Researchers employ a variety of sophisticated spectroscopic and biophysical techniques to characterize these interactions in detail.

Dynamic fluorescence microscopy is a powerful technique used to directly visualize the effects of DNA-binding agents on the conformation and dynamics of single DNA molecules in real-time. nih.gov This method often involves staining large DNA molecules, such as T4 DNA (166 kilobase pairs), with a fluorescent dye like acridine (B1665455) orange, allowing them to be observed under a microscope. nih.govresearchgate.net

When studying acridine derivatives, this technique can reveal how these compounds influence the higher-order structure of DNA. For instance, studies on multi-acridine ligands have shown that their binding can alter the persistence length of DNA, which is a measure of its stiffness. A mono-intercalating ligand was found to increase the persistence length (straighten and lengthen the DNA), a bis-intercalating agent had little effect, and a tetra-acridine derivative caused the DNA to compact, thereby decreasing its persistence length. researchgate.net These observations demonstrate that ligands with multiple binding sites can significantly influence the global structure of DNA, which may have implications for gene expression. researchgate.net The dynamics of the DNA molecules, including their Brownian motion and elastic properties, can be observed, providing insights into how they exist in solution and interact with surfaces and binding agents. nih.gov

UV/Vis absorption spectroscopy is a fundamental and widely used technique to detect and characterize the binding of compounds to DNA. researchgate.net The interaction between a small molecule and DNA can perturb the electronic environment of the molecule's chromophore, leading to changes in its UV/Vis absorption spectrum. These changes, known as spectral perturbations, serve as evidence of an interaction.

In the case of N-(4-(9-acridinylamino)phenyl)benzamide analogs like amsacrine (B1665488), binding to DNA is characterized by specific spectral shifts. optica.orgnih.gov Researchers have observed a shift in the main visible absorption band of amsacrine to a longer wavelength (a bathochromic or red shift) accompanied by a decrease in the intensity of this band (hypochromism) upon interaction with calf thymus DNA. researchgate.netoptica.org These spectral changes are indicative of the intercalation of the planar acridine ring between the DNA base pairs. nih.gov By titrating the compound with increasing concentrations of DNA and monitoring these spectral changes, a binding constant (K) can be calculated, quantifying the affinity of the compound for DNA. researchgate.net For amsacrine, a binding constant of 1.2 ± 0.1 × 10⁴ M⁻¹ has been reported, suggesting a moderate binding affinity. researchgate.net

TechniqueObservationInterpretationReference
Dynamic Fluorescence Microscopy Changes in DNA persistence length (compaction or elongation) upon ligand binding.Direct visualization of the effect of multi-site binders on DNA higher-order structure. researchgate.net
UV/Vis Spectroscopy Bathochromic (red) shift and hypochromism in the compound's absorption spectrum upon adding DNA.Intercalative binding of the acridine moiety into the DNA double helix. researchgate.netoptica.orgnih.gov

Cellular and Molecular Biology Assays for Mechanistic Investigations

To understand how the interaction of N-(4-(9-acridinylamino)phenyl)benzamide derivatives translates into cellular effects, a suite of cellular and molecular biology assays is employed. These assays probe the compound's impact on essential cellular machinery, DNA integrity, and cell fate pathways.

A primary mechanism of action for many acridine-based anticancer agents is the inhibition of DNA topoisomerases. Amsacrine, a key analog of N-(4-(9-acridinylamino)phenyl)benzamide, was the first drug identified as a topoisomerase II "poison". researchgate.netnih.gov Enzyme inhibition assays are critical for confirming and characterizing this activity.

These assays typically measure the ability of a compound to interfere with the enzymatic activity of purified topoisomerase IIα or IIβ. The enzyme's function is to relax supercoiled plasmid DNA by creating transient double-strand breaks. In a standard assay, the enzyme, supercoiled plasmid DNA, and the test compound are incubated together. The resulting DNA forms (supercoiled, relaxed, and linear) are then separated by agarose (B213101) gel electrophoresis. An effective topoisomerase II poison like amsacrine stabilizes the "cleavage complex," where the enzyme is covalently bound to the 5' ends of the broken DNA. researchgate.net This prevents the re-ligation of the DNA strands, leading to an accumulation of linear DNA in the assay, which is a hallmark of topoisomerase II poisoning. researchgate.netnih.gov Structure-activity relationship studies using these assays have revealed that the anisidide headgroup of amsacrine is crucial for its activity, while the acridine moiety primarily serves to anchor the molecule to DNA through intercalation. researchgate.netnih.gov

The accumulation of stabilized cleavage complexes and other DNA lesions induced by compounds like amsacrine triggers a cellular DNA damage response, which can ultimately lead to programmed cell death, or apoptosis. Various cell-based assays are used to detect these events.

DNA Damage Detection: The formation of DNA strand breaks can be quantified using methods like the alkaline unwinding assay. In human MCF-7 breast tumor cells, amsacrine has been shown to induce protein-associated DNA strand breaks, which is consistent with its role as a topoisomerase II inhibitor. nih.gov Furthermore, studies on human lymphocytes have demonstrated that amsacrine treatment leads to a significant increase in chromosomal aberrations. nih.gov

Apoptosis Assays: The induction of apoptosis is a key outcome for many anticancer drugs. Standard assays to detect apoptosis include:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive). Related 1,10-phenanthroline (B135089) derivatives have been shown to induce apoptosis in HeLa cells using this method.

Caspase Activation Assays: Apoptosis is executed by a cascade of enzymes called caspases. Assays can measure the activity of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3/7) to confirm the engagement of apoptotic pathways.

Mitochondrial Membrane Potential (ΔΨm) Analysis: A decline in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis, which can be measured using fluorescent dyes. Related acridine compounds have been shown to induce apoptosis via this mitochondria-mediated pathway.

To gain a global understanding of the cellular response to a compound, researchers use high-throughput techniques like gene expression microarrays and RNA sequencing (RNA-seq). nih.govmdpi.commdpi.com These methods measure the changes in mRNA levels for thousands of genes simultaneously, providing a snapshot of the cellular pathways that are activated or repressed following drug treatment.

Studies with amsacrine have shown that it can selectively alter the expression of critical growth-regulatory genes. In MCF-7 breast cancer cells, amsacrine treatment led to a dramatic, concentration-dependent decrease in the steady-state mRNA levels of the c-myc oncogene. nih.gov This downregulation of c-myc expression correlated closely with the inhibition of cell growth and DNA biosynthesis, suggesting it is a key event in the drug's cytotoxic mechanism. nih.govnih.gov Pathway analysis of genes affected by amsacrine also points towards the involvement of signaling pathways regulated by transcription factors such as HIF1A and TP53. probes-drugs.org This type of analysis helps to build a comprehensive model of the drug's mechanism of action, moving beyond a single target to a network-level view of its effects. oncolines.com

Assay TypeFindingImplicationReference
Topoisomerase II Inhibition Accumulation of linear DNA from supercoiled plasmid.Stabilizes the enzyme-DNA cleavage complex (poisoning). researchgate.netnih.gov
DNA Damage Response Increased DNA strand breaks and chromosomal aberrations in cells.Compound causes significant damage to genomic DNA. nih.govnih.gov
Gene Expression Profiling Downregulation of c-myc oncogene mRNA levels.Growth inhibition is linked to altered expression of key regulatory genes. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the application of Density Functional Theory (DFT) calculations, virtual screening, or ligand-based design approaches specifically for the compound Benzamide (B126), N-(4-(9-acridinylamino)phenyl)- .

While research exists on the synthesis and biological activities of various acridine and benzamide derivatives, the advanced computational chemistry and cheminformatics applications requested for this particular molecule are not documented in the accessible scientific domain. The available literature focuses on related but structurally distinct compounds, and extrapolating that information would not adhere to the strict focus on "Benzamide, N-(4-(9-acridinylamino)phenyl)-".

Therefore, it is not possible to generate an article that meets the specific requirements of the provided outline and content inclusions at this time. Further research would need to be conducted and published on this specific compound to provide the detailed analysis requested.

Future Directions and Therapeutic Research Avenues

Development of Next-Generation Acridine-Benzamide Therapeutics

The development of new acridine-based compounds is a promising and active area of medicinal chemistry. nih.gov The goal is to design and synthesize novel derivatives with improved efficacy, better target specificity, and more favorable pharmacodynamic properties to maximize therapeutic impact while minimizing adverse effects. nih.govijpsr.com

Enhancing the efficacy and target specificity of acridine-benzamide therapeutics involves several key strategies. A primary approach is the specific design of compounds that target a single receptor, enzyme, or protein involved in cancer progression. nih.gov This focus on a specific molecular target aims to reduce the off-target effects that can lead to toxicity. nih.gov

One successful strategy has been the creation of dimeric analogues, such as bis(acridine-4-carboxamides). These molecules have demonstrated superior potency compared to their monomeric counterparts in various cancer cell lines, including those resistant to topoisomerase II inhibitors. nih.gov The rationale is that linking two acridine (B1665455) units can enhance DNA binding affinity and alter the mode of interaction, leading to more effective inhibition of key enzymes like topoisomerase I. nih.gov

Further refinement involves the judicious placement of substituents on the acridine ring. Studies on bis(acridine-4-carboxamides) have shown that small substituents, such as a methyl or chloro group at the 5-position of the acridine ring, significantly enhance cytotoxic potency. nih.gov Conversely, larger substituents tend to decrease potency, likely by reducing the compound's ability to bind to DNA. nih.gov The π-conjugated planar structure of the acridine core is crucial for its ability to intercalate into DNA, a key mechanism of its anticancer effect. nih.gov Modifications that enhance this interaction without causing steric hindrance are a key focus.

Another avenue of research is the development of hybrid molecules that combine the acridine scaffold with other pharmacophores. This can create multi-target agents, for instance, by designing derivatives that act as dual inhibitors of both topoisomerase (Topo) and Poly(ADP-ribose) polymerase (PARP). nih.gov Since PARP is involved in repairing DNA damage caused by topoisomerase inhibitors, a dual inhibitor could preemptively counter this resistance mechanism. nih.gov

Table 1: Research Findings on Enhancing Efficacy and Specificity

StrategyExample Compound/ClassKey Findings
Dimerization Bis(acridine-4-carboxamides)Superior potency over monomeric analogues in multiple cell lines. nih.gov
Substituent Modification 5-methyl substituted bis(DACA)IC50 values as low as 2 nM against Lewis lung carcinoma. nih.gov
Hybridization 4-amidobenzimidazole acridinesDesigned as dual inhibitors of Topoisomerase and PARP-1. nih.gov

Rational drug design is crucial for optimizing the pharmacodynamic profile of acridine-benzamide analogues, ensuring they reach their target in sufficient concentrations and persist long enough to exert a therapeutic effect. This involves modifying the molecule to improve properties like absorption, distribution, metabolism, and excretion (ADME).

One design strategy involves modifying functional groups that are susceptible to metabolic breakdown. manchester.ac.uk For example, introducing groups that sterically hinder metabolic enzymes or replacing a metabolically weak bond with a stronger one can prolong the drug's half-life. manchester.ac.uk The plasma protein binding of acridine derivatives is another critical pharmacodynamic parameter. For the related compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, binding to plasma proteins like α-acid glycoprotein (B1211001) (AAG) and albumin was found to be significant, which affects the free fraction of the drug available to act on tumor cells. capes.gov.br Rational design can modulate this binding to achieve an optimal balance between transport and availability.

Computational methods, including molecular docking and molecular dynamics simulations, are increasingly used in the rational design process. researchgate.netnih.gov These tools allow researchers to predict how a designed molecule will interact with its biological target, such as an enzyme's active site. researchgate.net For instance, molecular docking can confirm that the acridine ring properly occupies the binding site of a target enzyme, while other parts of the molecule form additional stabilizing interactions. researchgate.net This in silico analysis helps prioritize which novel derivatives are most promising for synthesis and further biological evaluation. nih.gov

Combination Therapies and Synergistic Interactions with Benzamide (B126), N-(4-(9-acridinylamino)phenyl)- Analogues

To enhance the therapeutic window and combat the complexity of cancer, acridine-benzamide analogues are being investigated in combination with other anticancer treatments. The goal is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects.

The development of agents that simultaneously inhibit multiple cancer-related targets is a key strategy. For example, a series of 4-amidobenzimidazole acridines were designed as dual inhibitors of topoisomerase and PARP-1. nih.gov PARP-1 plays a critical role in repairing DNA single-strand breaks; its inhibition can potentiate the DNA-damaging effects of topoisomerase inhibitors, leading to increased cancer cell death and potentially overcoming resistance. nih.gov

Another area of exploration is the combination of acridine derivatives with inhibitors of epigenetic regulators, such as bromodomain and extra-terminal domain (BET) proteins. Bromodomain inhibitors, like JQ1, work by preventing the interaction between BET proteins and acetylated histones, which downregulates the transcription of key oncogenes like c-MYC. nih.gov Combining a BET inhibitor with an HDAC inhibitor has been shown to upregulate pro-apoptotic genes. nih.gov While direct studies with Benzamide, N-(4-(9-acridinylamino)phenyl)- are limited, the principle of combining DNA-damaging agents with transcription-modulating agents like bromodomain inhibitors represents a rational approach to achieving synergy.

Pancreatic cancer treatment often involves multi-drug regimens like FOLFIRINOX (a combination of irinotecan, 5-fluorouracil, leucovorin, and oxaliplatin), highlighting the clinical success of combining agents with different mechanisms of action. mdpi.com Acridine derivatives, with their primary action on DNA and topoisomerases, are logical candidates for inclusion in such combination therapies to attack the cancer from multiple angles. nih.gov

Tumor resistance to chemotherapy is a major cause of treatment failure. nih.gov Resistance can be intrinsic or acquired and arises from various mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in drug targets. mdpi.comnih.gov

A significant strategy to overcome resistance is the development of compounds that are unaffected by common resistance mechanisms. For example, acridine-platinum (Pt) complexes have shown activity against cisplatin-resistant cell lines. nih.gov This is attributed to their ability to form different types of DNA adducts that are not efficiently recognized or repaired by the cell's DNA repair machinery, thus circumventing a major mechanism of platinum drug resistance. nih.gov

Another approach involves using benzamide analogues to modify the tumor microenvironment. Nicotinamide and other benzamide analogues have been shown to reduce tumor hypoxia by preventing transient interruptions in blood flow. nih.gov Since hypoxic cells are notoriously resistant to radiation therapy and some chemotherapies, combining these agents with traditional treatments can enhance their efficacy. nih.gov

For resistance mediated by drug efflux pumps, such as P-glycoprotein (MDR1), which actively pump drugs out of cancer cells, one strategy is to design acridine derivatives that are poor substrates for these pumps. nih.govmdpi.com Alternatively, they can be co-administered with agents that inhibit these pumps. Some bis(acridine-4-carboxamides) were found to be less effective in a breast cancer cell line overexpressing P-glycoprotein, indicating that this is an important resistance mechanism to consider in future drug design. nih.gov

Table 2: Mechanisms of and Strategies to Overcome Tumor Resistance

Resistance MechanismDescriptionStrategy for Acridine-Benzamides
Enhanced DNA Repair Cancer cells increase their capacity to repair drug-induced DNA damage. nih.govDesign of analogues (e.g., Acridine-Pt complexes) that form novel DNA adducts, escaping repair. nih.gov
Drug Efflux Overexpression of transporter proteins (e.g., P-glycoprotein) that pump drugs out of the cell. mdpi.comDesign of derivatives that are not substrates for efflux pumps; co-administration with pump inhibitors. nih.gov
Tumor Hypoxia Low oxygen levels in the tumor reduce the efficacy of radiation and some chemotherapies. nih.govUse of benzamide analogues (e.g., Nicotinamide) to improve tumor blood flow and reduce hypoxia. nih.gov
Target Alteration Mutations in the drug's target protein (e.g., topoisomerase) that prevent the drug from binding. youtube.comDevelopment of dual inhibitors or agents with multiple mechanisms of action. nih.gov

Application Beyond Traditional Antineoplastic Approaches

The versatile acridine scaffold has shown biological activity in a range of therapeutic areas beyond cancer. nih.govresearchgate.net The ability of the acridine ring to intercalate into DNA and interact with various enzymes is not limited to cancer cells, opening up avenues for other applications. nih.gov

Acridine derivatives have a long history as antimicrobial agents. nih.gov Research has explored their use as antifungal agents, with some compounds showing activity against pathogenic Candida species. nih.gov The mechanisms of antifungal action include the inhibition of fungal topoisomerases and interactions with fungal transporters. nih.gov Acridine-peptide conjugates have also been developed, showing potent antifungal and antibiofilm activity with low toxicity to mammalian cells. nih.gov

Furthermore, acridines have been investigated for their efficacy against various parasites. researchgate.net Notably, they have been studied as antimalarial agents due to their activity against the Plasmodium parasite. manchester.ac.ukresearchgate.net Their potential as antiviral agents is also an area of active research. researchgate.net

More recently, rational design has led to the investigation of acridine derivatives for metabolic diseases. A series of acridine-9-carboxamide (B1655379) derivatives linked to a 1,2,3-triazole were designed and evaluated as potent α-glucosidase inhibitors. researchgate.net Inhibition of this enzyme can be beneficial in managing type 2 diabetes, demonstrating a novel application for this class of compounds. researchgate.net

Exploration as Diagnostic Probes (e.g., fluorescent probes, photoaffinity labels)

The acridine moiety within Benzamide, N-(4-(9-acridinylamino)phenyl)- is inherently fluorescent, a property that has been widely exploited in the development of diagnostic probes. The fluorescence of acridine derivatives is often sensitive to the local microenvironment, making them valuable for cellular and molecular studies.

Fluorescent Probes:

Derivatives of acridine have been successfully developed as fluorescent probes for various biological applications. For instance, certain acridine derivatives have been designed to act as polarity-sensitive probes, with their fluorescence emission spectra shifting in response to changes in the polarity of their surroundings. This characteristic allows for the dynamic monitoring of polarity variations within cellular compartments like lipid droplets and lysosomes. rsc.org One study showed that an acridine-dicyanoisophorone-based probe exhibited a significant red shift and a 38-fold increase in fluorescence intensity with increasing solvent polarity. rsc.org This principle could be applied to Benzamide, N-(4-(9-acridinylamino)phenyl)- to potentially develop probes for studying cellular metabolism and disease states associated with altered cellular microenvironments.

Furthermore, the DNA-intercalating nature of the acridine ring suggests that Benzamide, N-(4-(9-acridinylamino)phenyl)- could be explored as a fluorescent probe for nucleic acids. The binding of acridine derivatives to DNA can lead to changes in their photophysical properties, which can be harnessed to report on DNA structure and concentration. nih.gov For example, radioiodinated acridine derivatives have been synthesized and evaluated as imaging probes for detecting prion protein aggregates in the brain, with some derivatives showing high binding affinity to these pathological structures. nih.gov This opens up the possibility of developing Benzamide, N-(4-(9-acridinylamino)phenyl)- based probes for the in vivo imaging of diseases characterized by protein or nucleic acid aggregation.

The conjugation of acridine derivatives with other molecules, such as quantum dots, has also been explored to create multifunctional nanoprobes for intracellular investigations. mdpi.comnih.gov These nanoprobes combine the bright photoluminescence of quantum dots with the targeting ability of the acridine moiety, offering enhanced capabilities for bio-imaging and diagnostics. mdpi.comnih.gov

Photoaffinity Labels:

Photoaffinity labeling is a powerful technique for identifying and characterizing non-covalent interactions between small molecules and their biological targets, such as proteins. nih.gov This method involves using a molecule functionalized with a photo-activatable group, which upon irradiation, forms a covalent bond with its binding partner. Arylazido derivatives of 9-aminoacridine (B1665356) have been synthesized and used as potential photoaffinity labels for chromatin studies. nih.gov These compounds exhibit high affinity for DNA and can be photo-crosslinked to associated proteins, such as histones, allowing for the identification of DNA-protein interactions. nih.gov

Given its structure, Benzamide, N-(4-(9-acridinylamino)phenyl)- could be chemically modified to incorporate a photo-activatable group, such as an azido (B1232118) or benzophenone (B1666685) moiety, transforming it into a photoaffinity label. Such a tool would be invaluable for elucidating the specific protein interaction partners of this class of compounds on a proteome-wide scale, providing crucial insights into their mechanism of action.

Novel Therapeutic Modalities Based on Modulated DNA Interaction

The ability of the acridine ring to intercalate into DNA is a well-established mechanism for its cytotoxic and anti-tumor effects. nih.govnih.gov This interaction can interfere with essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.gov Future research into Benzamide, N-(4-(9-acridinylamino)phenyl)- as a therapeutic agent will likely focus on modulating this DNA interaction to enhance efficacy and selectivity.

Research into related DNA intercalators, such as naphthalimide derivatives, has shown that modifications to the non-intercalating portion of the molecule can significantly impact DNA stabilization and anti-proliferative activity. mdpi.com By systematically modifying the benzamide portion of Benzamide, N-(4-(9-acridinylamino)phenyl)-, it may be possible to develop analogs with improved therapeutic indices.

Furthermore, the acridine scaffold can serve as a carrier for other cytotoxic agents, targeting them to the DNA. For example, acridines have been used to deliver alkylating agents to DNA, resulting in both frameshift and base-pair substitution mutations. nih.gov Another promising approach is targeted radionuclide therapy, where iodinated acridine derivatives with favorable in vivo kinetics are used to deliver radiation specifically to tumor cells. nih.gov This strategy could be adapted for Benzamide, N-(4-(9-acridinylamino)phenyl)- by incorporating a radionuclide into its structure.

Translational Research Perspectives and Preclinical Optimization Pathways

The translation of Benzamide, N-(4-(9-acridinylamino)phenyl)- or its optimized derivatives from a laboratory curiosity to a clinical candidate will require a rigorous preclinical development program. This pathway will involve a multi-pronged approach focused on optimizing its pharmacological properties and evaluating its efficacy and safety in relevant disease models.

A key initial step will be the synthesis of a focused library of analogs based on the Benzamide, N-(4-(9-acridinylamino)phenyl)- scaffold. As demonstrated with other acridine derivatives, even minor structural modifications can significantly impact biological activity. mdpi.com For instance, the addition of a lysylglycyl side chain to a related 4-(9-acridinylamino)aniline (B1219145) derivative was shown to increase its affinity for DNA. mdpi.com Similarly, structure-activity relationship (SAR) studies on acridine-based N-acylhydrazone derivatives have helped in identifying compounds with enhanced DNA binding and anti-proliferative effects. mdpi.com A similar SAR-driven approach for Benzamide, N-(4-(9-acridinylamino)phenyl)- would be crucial for identifying lead compounds with superior potency and selectivity.

Once lead candidates are identified, comprehensive preclinical evaluation will be necessary. This will include in vitro testing against a panel of cancer cell lines to determine their anti-proliferative activity and to identify potential cancer types that are particularly sensitive to this class of compounds. mdpi.com Mechanistic studies will also be essential to confirm that the mode of action involves DNA intercalation and to investigate other potential targets, such as topoisomerase enzymes. nih.gov

Promising candidates from in vitro studies will then advance to in vivo evaluation in animal models of disease. These studies will assess the compound's anti-tumor efficacy, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and preliminary toxicity. The development of radio-labeled versions of the lead compounds can aid in understanding their biodistribution and target engagement in vivo. nih.gov

The ultimate goal of this preclinical optimization pathway is to identify a clinical candidate with a well-defined mechanism of action, a favorable safety profile, and robust efficacy in preclinical models, paving the way for its potential investigation in human clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzamide, N-(4-(9-acridinylamino)phenyl)-, and how can its purity be validated?

  • Synthesis : A common approach involves coupling 9-aminoacridine derivatives with substituted phenylbenzamide precursors. For example, multi-step reactions may include nucleophilic substitution under reflux with NaOH/HCl (e.g., 10% NaOH, 24-hour reflux) followed by amidation using reagents like thionyl chloride (SOCl₂) or carbodiimides .
  • Purity Validation : Use HPLC with a C18 column and UV detection (λ = 254–280 nm, based on acridine’s absorbance profile). Cross-validate with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and structural integrity .

Q. Which analytical techniques are critical for characterizing the structural and thermodynamic properties of this compound?

  • Structural Analysis : X-ray crystallography (for solid-state conformation) and 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton environments and confirm the acridinylamino-phenyl linkage .
  • Thermodynamic Data : Differential scanning calorimetry (DSC) to determine melting points and reaction calorimetry to measure enthalpy changes (ΔrH°) in synthetic intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of acridinylamino-benzamide derivatives?

  • Methodology :

Introduce substituents at the acridine’s C2/C7 positions to modulate DNA intercalation efficiency.

Modify the benzamide’s para-substituent (e.g., electron-withdrawing groups) to enhance binding to topoisomerase II.

Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) paired with molecular docking to correlate structural changes with activity .

Q. What strategies address contradictions in reported biological activity data for this compound class?

  • Key Steps :

Standardize assay conditions (e.g., cell line origin, serum concentration, incubation time).

Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cellular IC₅₀).

Replicate studies with rigorously purified compounds (≥98% HPLC purity) to exclude batch variability .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be improved in acridinylamino-benzamide analogs?

  • Approaches :

Incorporate fluorine atoms or trifluoromethyl groups at metabolically labile sites to reduce oxidative degradation.

Assess logP values via reversed-phase HPLC to balance lipophilicity and solubility.

Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.